![molecular formula C7H11N3 B1628645 2,6-Dimethylpyridine-3,4-diamine CAS No. 3726-26-9](/img/structure/B1628645.png)
2,6-Dimethylpyridine-3,4-diamine
Overview
Description
2,6-Dimethylpyridine-3,4-diamine is a chemical compound that contains a total of 21 bonds, including 10 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, 2 primary amines (aromatic), and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of 2,6-Dimethylpyridine-3,4-diamine consists of a six-membered heterocyclic ring with five carbon atoms and one nitrogen atom . The arrangement of atoms is similar to that of benzene, except that one of the carbon-hydrogen rings has been replaced by a nitrogen atom .Physical And Chemical Properties Analysis
2,6-Dimethylpyridine-3,4-diamine is a powder with a melting point of 181-186°C . It has a molecular weight of 137.18 .Scientific Research Applications
1. Ion Mobility Spectrometry
2,6-Dimethylpyridine derivatives have been studied in ion mobility spectrometry, where their positive ion mobility spectra were analyzed in air at various temperatures. These compounds, including derivatives like 2,6-di-t-butyl pyridine, demonstrated significant insights into the behavior of protonated molecules and their mobility under different conditions, which is essential for chemical standards in mobility spectrometry (Eiceman, Nazarov, & Stone, 2003).
2. Polymer Synthesis and Properties
2,6-Dimethylpyridine derivatives are key in synthesizing novel polymers. For instance, compounds like 2,6-bis(3'-trifluoromethyl-p-aminobiphenyl ether)pyridine have been used to create fluorinated polyimides with notable solubility, low water absorption rates, and high thermal stability. These properties make these polymers suitable for various industrial applications (Madhra, Salunke, Banerjee, & Prabha, 2002).
3. Fluorescent Polyimides
Derivatives like 4-(4,4′-diaminotriphenylamine)-2,6-bis(4-methylphenyl)pyridine have been synthesized and used to prepare polyimides with high glass transition temperatures and excellent thermal stability. These polymers demonstrate unique fluorescence properties, making them potential candidates for applications in photonics and optoelectronics (Wang, Liou, Liaw, & Huang, 2008).
4. Cationic Polymerization
2,6-Dimethylpyridine has been instrumental in the living cationic polymerization of vinyl monomers, showcasing its ability to stabilize growing carbocations and influence polymerization processes. This application is crucial in materials science for creating polymers with specific characteristics (Higashimura, Okamoto, Kishimoto, & Aoshima, 1989).
5. Characterization of Acid Surfaces
In research involving the characterization of acid surfaces, 2,6-Dimethylpyridine has been used for adsorption studies on various materials, including γ-Al2O3 and decationated Y zeolites. These studies help in understanding different types of Lewis and Bronsted sites, crucial for catalysis and surface science (Corma, Rodellas, & Fornés, 1984).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,6-dimethylpyridine-3,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-4-3-6(8)7(9)5(2)10-4/h3H,9H2,1-2H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRTVLYRIHDHES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602009 | |
Record name | 2,6-Dimethylpyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylpyridine-3,4-diamine | |
CAS RN |
3726-26-9 | |
Record name | 2,6-Dimethylpyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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